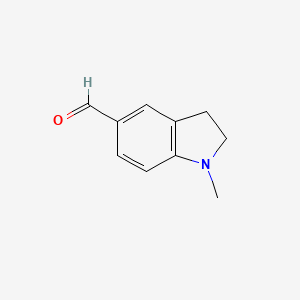

1-Methylindoline-5-carbaldehyde

Overview

Description

1-Methylindoline-5-carbaldehyde is a heterocyclic organic compound featuring an indoline core (a bicyclic structure comprising a benzene ring fused to a saturated five-membered nitrogen-containing ring) substituted with a methyl group at the 1-position and an aldehyde functional group at the 5-position. This compound has been studied in the context of voltage-sensitive fluorophores, where its electronic properties and structural stability are critical for fluorescence lifetime and performance in cardiomyocyte imaging . Its 13C NMR assignments were confirmed via 2D NMR techniques, underscoring its planar molecular geometry and hydrogen-bonding capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylindoline-5-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole, which can be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Methylindoline-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The indoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed:

Oxidation: 1-Methylindoline-5-carboxylic acid.

Reduction: 1-Methylindoline-5-methanol.

Substitution: Various substituted indoline derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

1-Methylindoline-5-carbaldehyde is primarily utilized as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The aldehyde group can be oxidized to yield carboxylic acids.

- Reduction : It can be reduced to form alcohols.

- Substitution : The indoline ring can undergo electrophilic substitution reactions.

Table 1: Common Reactions of this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | 1-Methylindoline-5-carboxylic acid | Potassium permanganate, Chromium trioxide |

| Reduction | 1-Methylindoline-5-methanol | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Various substituted indoline derivatives | Halogens, Nitrating agents |

Biology

In biological research, this compound serves as a building block for synthesizing biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives have shown potential for developing new therapeutic agents with:

- Antiviral properties

- Anticancer activity

- Antimicrobial effects

For instance, studies have demonstrated that certain derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis .

Medicine

The medicinal applications of this compound derivatives are particularly noteworthy. Research has indicated their potential in treating infections caused by resistant bacteria. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) of 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its promise as a new antimicrobial agent .

Industrial Applications

In industry, this compound is used in the production of dyes, pigments, and other industrial chemicals. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex materials used in coatings and other applications.

Case Study 1: Synthesis of Antibacterial Agents

A study focused on synthesizing indole derivatives from this compound revealed their effectiveness against MRSA and other pathogens. The synthesized compounds were evaluated for their antibacterial activity using standard microbiological techniques, demonstrating promising results that could lead to new treatments for resistant infections .

Case Study 2: Catalytic Applications

Research has shown that derivatives of indoline can act as effective catalysts for hydrazone formation under neutral conditions. This process was enhanced by using electron-rich indolines like 5-methylindoline, which significantly increased reaction rates compared to traditional methods .

Mechanism of Action

The mechanism of action of 1-Methylindoline-5-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. The specific mechanism depends on the structure of the derivative and its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Indole- and Indazole-Based Aldehydes

1-Methylindole-5-carbaldehyde (CAS 90923-75-4)

- Structure : Differs from 1-methylindoline-5-carbaldehyde in the absence of saturation in the five-membered ring (indole vs. indoline).

- Properties : The unsaturated indole ring enhances aromaticity, leading to higher melting points and reduced solubility in polar solvents compared to the partially saturated indoline derivative.

- Applications : Indole aldehydes are widely used as intermediates in pharmaceutical synthesis, particularly for serotonin receptor ligands .

1-Methyl-1H-indazole-5-carbaldehyde (CAS 872607-89-1)

- Structure : Replaces the indoline core with an indazole system (two adjacent nitrogen atoms in the five-membered ring).

- Properties: Molecular weight = 160.17 g/mol, LogP = 1.37.

- Applications : Used in kinase inhibitor development due to its electron-deficient aromatic system .

Substituent Position Isomers

1-Methylindole-6-carbaldehyde (CAS 21005-45-8)

- Structure : Aldehyde group at the 6-position instead of the 5-position.

- Properties : Similar molecular weight and LogP to this compound but distinct electronic effects due to regiochemistry. The 6-position substitution may reduce steric hindrance in electrophilic substitution reactions .

Heterocyclic Modifications

1-[(2-Chloro-5-thiazolyl)methyl]-1H-indole-3-carboxaldehyde

- Structure : Features a thiazole substituent and an aldehyde at the 3-position.

- Properties : The electron-withdrawing chlorine atom on the thiazole ring increases electrophilicity, enhancing reactivity in cross-coupling reactions compared to this compound .

1-Benzyl-1H-imidazole-5-carboxaldehyde

- Structure : Imidazole core with a benzyl group and aldehyde at the 5-position.

- Properties : The basic imidazole nitrogen improves solubility in acidic media, contrasting with the indoline system’s neutral behavior. Benzyl substitution enhances lipophilicity (LogP ~2.5) .

Comparative Data Table

Key Research Findings

- Electronic Effects : The saturated indoline core in this compound reduces conjugation compared to indole derivatives, leading to shorter fluorescence lifetimes in voltage-sensitive dyes .

- Hydrogen Bonding : Indoline derivatives exhibit N–H⋯O hydrogen bonding in crystal structures, enhancing thermal stability compared to indazole analogues .

- Regiochemical Impact : Aldehyde position (5 vs. 6) significantly affects reactivity; 5-substituted derivatives show higher electrophilicity in nucleophilic aromatic substitution .

Biological Activity

1-Methylindoline-5-carbaldehyde (CAS Number: 60082-02-2) is an organic compound belonging to the indole family, characterized by a methyl group attached to the nitrogen of the indoline ring and an aldehyde functional group at the 5-position. This unique structural configuration positions it as a valuable intermediate in organic synthesis, particularly in medicinal chemistry. The biological activity of this compound has been a subject of interest due to its potential pharmacological properties, although comprehensive studies are still required to fully elucidate its effects.

- Molecular Formula : C₁₀H₁₁NO

- Molecular Weight : 175.20 g/mol

- Structure :

Synthesis Methods

Various methods have been developed for synthesizing this compound, which highlight its accessibility for further research and application in drug development. Common synthesis routes include:

- Formylation of Indoles : Utilizing formylating agents like paraformaldehyde in the presence of acid catalysts.

- Reduction Reactions : Converting corresponding indole derivatives through selective reduction processes.

Potential Pharmacological Properties

- Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties, suggesting potential applications for this compound in treating infections.

- Anticancer Potential : Compounds containing indole structures have been studied for their ability to inhibit cancer cell proliferation.

- Neurological Effects : Given the role of indole compounds in neurotransmission, there may be implications for mood regulation and neuroprotective effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methylindole | Indole derivative | Lacks the aldehyde functionality |

| Indole-3-aldehyde | Indole derivative | Contains an aldehyde at a different position |

| 1H-Indole-3-carboxaldehyde | Indole derivative | Contains a carboxylic acid functional group |

The structural uniqueness of this compound, particularly its combination of indoline and aldehyde functionalities, influences its reactivity and potential biological activity compared to other similar compounds.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential biological mechanisms:

- Indole Derivatives and Gut Health : A study identified gut-bacterial metabolites related to indole structures that modulate gastrointestinal motility by interacting with L-type voltage-gated calcium channels, suggesting a pathway through which similar compounds might exert effects on gut physiology .

- Pharmacological Exploration : Research into structurally similar compounds indicates that modifications in indole structures can lead to significant variations in biological activity, highlighting the need for targeted studies on this compound to explore its specific interactions and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methylindoline-5-carbaldehyde, and how can purity be rigorously validated?

- Methodological Answer : The compound is typically synthesized via formylation of 1-methylindoline using Vilsmeier-Haack conditions (POCl₃/DMF) or directed metalation strategies. Key steps include protecting reactive sites and optimizing reaction temperatures (60–80°C). Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C). For NMR, characteristic aldehyde proton signals appear at δ 9.8–10.2 ppm (¹H), and carbonyl carbons at δ 190–200 ppm (¹³C). Ensure spectral consistency with literature and report integration ratios for impurities . Experimental details must align with journal guidelines, including full procedural transparency to enable replication .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and absence of hydroxyl peaks.

- NMR : Assign peaks for the methyl group (δ ~3.1 ppm, singlet) and aromatic protons (δ 6.5–8.0 ppm).

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 160.17 (calculated for C₁₀H₉NO).

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).

Report all parameters (e.g., solvent, column type) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound across studies?

- Methodological Answer : Contradictions often arise from variations in solvent polarity, pH, or impurities. To address this:

- Meta-Analysis : Calculate heterogeneity metrics (e.g., I² statistic) to quantify variability across studies. For example, if I² > 50%, consider subgroup analyses (e.g., solvent effects) .

- Experimental Replication : Reproduce conflicting studies using standardized protocols (e.g., identical deuterated solvents for NMR).

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify outliers .

Q. What strategies optimize the design of derivatives for structure-activity relationship (SAR) studies involving this compound?

- Methodological Answer :

- Rational Design : Target modifications at the aldehyde group (e.g., Schiff base formation) or indoline nitrogen (e.g., alkylation).

- High-Throughput Screening (HTS) : Use microplate assays to evaluate bioactivity (e.g., enzyme inhibition).

- Data Normalization : Apply Z-score scaling to account for batch effects in biological assays.

Include negative controls (e.g., unmodified indoline) and report confidence intervals for IC₅₀ values .

Q. How should researchers assess the environmental or toxicological impact of this compound in interdisciplinary studies?

- Methodological Answer :

- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests (OECD Guidelines 202/201).

- Metabolite Profiling : Employ LC-MS/MS to identify degradation products under simulated environmental conditions (pH 7, 25°C).

- Statistical Power Analysis : Calculate sample sizes (e.g., using G*Power) to ensure robust detection of toxic effects (α = 0.05, β = 0.2) .

Q. Data Presentation Guidelines

-

Tables :

Analytical Technique Key Parameters Expected Results ¹H NMR (400 MHz, CDCl₃) δ 9.95 (s, 1H, CHO), 7.45 (d, 1H, Ar-H) Purity > 95% HPLC (C18, 70:30 ACN:H₂O) Retention time = 4.2 min Single dominant peak -

Figures : Include chromatograms and annotated spectra in supplementary materials, citing hyperlinks per journal standards .

Properties

IUPAC Name |

1-methyl-2,3-dihydroindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQGVTARHLDSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344222 | |

| Record name | 1-methylindoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60082-02-2 | |

| Record name | 1-methylindoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.